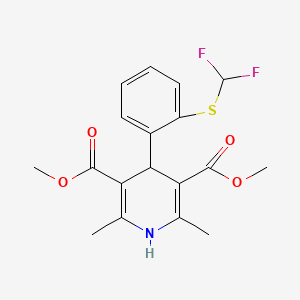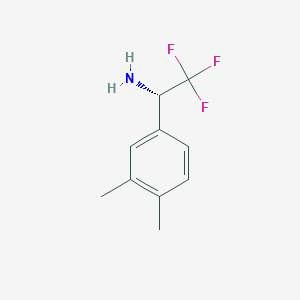
Dihydro-Simvastatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydro-Simvastatin is a derivative of Simvastatin, a well-known lipid-lowering medication belonging to the statin class. Simvastatin is widely used to manage hyperlipidemia and reduce the risk of cardiovascular diseases by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This compound retains the core structure of Simvastatin but undergoes specific chemical modifications to enhance its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro-Simvastatin typically involves the hydrogenation of Simvastatin. This process is carried out under controlled conditions using hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is conducted in an appropriate solvent, often ethanol or methanol, at elevated temperatures and pressures to ensure complete hydrogenation .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and efficacy of the final product .
化学反応の分析
Types of Reactions
Dihydro-Simvastatin undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized metabolites.
Reduction: The hydrogenation process itself is a reduction reaction, converting the double bonds in Simvastatin to single bonds in this compound.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed
Oxidation: Oxidized metabolites of this compound.
Reduction: this compound itself is the product of the reduction of Simvastatin.
Substitution: Substituted derivatives of this compound with different functional groups.
科学的研究の応用
Dihydro-Simvastatin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study hydrogenation reactions and the effects of chemical modifications on pharmacological properties.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its enhanced lipid-lowering effects and potential benefits in treating cardiovascular diseases.
Industry: Utilized in the development of advanced pharmaceutical formulations and drug delivery systems
作用機序
Dihydro-Simvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, similar to Simvastatin. This inhibition reduces the synthesis of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. The molecular targets include the active site of HMG-CoA reductase, where this compound binds and prevents the conversion of HMG-CoA to mevalonic acid .
類似化合物との比較
Similar Compounds
Simvastatin: The parent compound, widely used for lipid-lowering therapy.
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Rosuvastatin: Known for its high potency and long half-life compared to other statins
Uniqueness of Dihydro-Simvastatin
This compound is unique due to its specific chemical modifications, which may enhance its pharmacological properties, such as improved bioavailability and reduced side effects. These modifications can potentially make it a more effective and safer option for managing hyperlipidemia and reducing cardiovascular risk .
特性
分子式 |
C25H38O5 |
|---|---|
分子量 |
418.6 g/mol |
IUPAC名 |
[(1R,3S,7R,8R,8aS)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19-,20-,21-,23-/m1/s1 |
InChIキー |
RYMZZMVNJRMUDD-MKPQAFFTSA-N |
異性体SMILES |
CCC(C)(C)C(=O)O[C@@H]1C[C@@H](C=C2[C@@H]1[C@@H]([C@@H](C=C2)C)CC[C@@H]3C[C@@H](CC(=O)O3)O)C |
正規SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B15200199.png)

![(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine](/img/structure/B15200204.png)
![N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide](/img/structure/B15200207.png)
![6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15200208.png)




![[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B15200253.png)



![(3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanol](/img/structure/B15200275.png)
